molecular formula C13H20ClNO B15132120 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-aminehydrochloride

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-aminehydrochloride

Cat. No.: B15132120
M. Wt: 241.76 g/mol
InChI Key: CLXZEXNAUCZRIS-UHFFFAOYSA-N
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Description

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-aminehydrochloride is a chemical compound known for its unique structure and properties. It is an impurity of agomelatine, an atypical antidepressant used to treat major depressive disorder. The compound has a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-aminehydrochloride involves several steps. One common method is the reduction of 7-methoxy-1-tetralone to 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, followed by the conversion to the corresponding amine . The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation and subsequent amination steps, followed by purification and crystallization to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

Major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-aminehydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and as a precursor for other industrially relevant compounds

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-1-tetralone: A precursor in the synthesis of the compound.

    1-Naphthalenol, 1,2,3,4-tetrahydro-: A structurally similar compound with different functional groups

Uniqueness

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-aminehydrochloride is unique due to its specific structure and properties, which make it valuable in various research and industrial applications. Its role as an impurity in agomelatine also highlights its significance in pharmaceutical research.

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12;/h5-6,9,11H,2-4,7-8,14H2,1H3;1H

InChI Key

CLXZEXNAUCZRIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCCC2CCN)C=C1.Cl

Origin of Product

United States

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